molecular formula C9H16O2 B14735881 2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane CAS No. 6290-15-9

2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane

Cat. No.: B14735881
CAS No.: 6290-15-9
M. Wt: 156.22 g/mol
InChI Key: VKTMZODNTNRDIQ-UHFFFAOYSA-N
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Description

Contextualization of Spiroketals and Dioxanes in Organic Synthesis and Stereochemistry

Spiroketals are a class of bicyclic organic compounds characterized by a central spiro-carbon atom connected to two oxygen atoms, each of which is part of a separate heterocyclic ring. This structural motif is prevalent in a vast array of natural products, including pheromones, antibiotics, and marine toxins, often playing a crucial role in their biological activity. The rigid, three-dimensional structure of the spiroketal framework provides a well-defined orientation of substituents, which is critical for molecular recognition and binding to biological targets.

In organic synthesis, the formation of spiroketals is a powerful tool for controlling stereochemistry. The stereochemical outcome of spiroketalization is influenced by a combination of thermodynamic and kinetic factors, including the anomeric effect, which describes the tendency of a heteroatomic substituent at the anomeric carbon to favor an axial orientation. This effect, along with other stereoelectronic and steric interactions, governs the conformational preferences of the resulting spiroketal.

The 1,4-dioxane (B91453) moiety, a six-membered heterocycle containing two oxygen atoms at positions 1 and 4, is a fundamental component of many spiroketals, including the subject of this article. The conformational analysis of substituted 1,3-dioxanes has been a classical area of study in stereochemistry, providing insights into the energetic preferences of various chair and twist-boat conformations. These studies have established the influence of substituents on the conformational equilibrium, which is vital for predicting the stereochemical course of reactions involving these heterocycles.

Rationale for Comprehensive Academic Investigation of 2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane

A key area of interest is the stereoselective synthesis of this compound. The reaction of a cyclic ketone, such as cyclopentanone (B42830), with a chiral 1,2-diol is a common method for preparing chiral spiroketals. For instance, the synthesis of (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid has been achieved through the condensation of cyclopentanone with (2R,3R)-diethyl tartrate, followed by hydrolysis. nih.gov This suggests a plausible synthetic route to this compound through the reaction of cyclopentanone with the appropriate stereoisomer of 2,3-butanediol (B46004). The stereochemistry of the starting diol would directly translate to the stereochemistry of the final spiroketal product.

The conformational analysis of the different stereoisomers of this compound is another critical aspect of its academic investigation. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable tools for elucidating the preferred conformations and the stereochemical relationships between the substituents. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about the geometry of the rings and the orientation of the methyl groups.

In essence, the comprehensive academic investigation of this compound is warranted by its potential to advance our understanding of fundamental principles of stereochemistry and asymmetric synthesis. The insights gained from studying this seemingly simple yet stereochemically rich molecule can have broader implications for the design and synthesis of more complex chiral molecules with potential applications in various fields of chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6290-15-9

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2,3-dimethyl-1,4-dioxaspiro[4.4]nonane

InChI

InChI=1S/C9H16O2/c1-7-8(2)11-9(10-7)5-3-4-6-9/h7-8H,3-6H2,1-2H3

InChI Key

VKTMZODNTNRDIQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC2(O1)CCCC2)C

Origin of Product

United States

Ii. Methodologies for the Chemical Synthesis and Derivatization of 2,3 Dimethyl 1,4 Dioxaspiro 4.4 Nonane

Stereoselective Synthetic Approaches

Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, resulting in the preferential formation of a single stereoisomer. For 2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane, this involves controlling the configuration at the two chiral centers on the dioxolane ring.

Enantioselective synthesis of this compound can be achieved by utilizing a chiral pool approach, starting from an enantiomerically pure diol. The acid-catalyzed reaction of cyclopentanone (B42830) with a specific enantiomer of 2,3-butanediol (B46004)—either (2R,3R)-butanediol or (2S,3S)-butanediol—will yield the corresponding enantiomer of the spiroketal.

A well-documented analogous synthesis is the preparation of (2R,3R)-diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate. This derivative is synthesized from the reaction of cyclopentanone and diethyl L-tartrate, which possesses (2R,3R) stereochemistry. The reaction is typically carried out in a solvent like toluene (B28343) with an acid catalyst, such as p-toluenesulfonic acid monohydrate, and the water formed during the reaction is removed using a Dean-Stark apparatus to drive the equilibrium towards the product. nih.gov The yield for this particular reaction is reported to be 78%. nih.gov

By applying this methodology, one can infer the synthesis of enantiopure this compound. The reaction would proceed as follows:

(2R,3R)-2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane: Prepared from cyclopentanone and (2R,3R)-butanediol.

(2S,3S)-2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane: Prepared from cyclopentanone and (2S,3S)-butanediol.

The general conditions for this enantioselective synthesis are summarized in the table below.

ReactantsCatalystSolventConditionsProduct
Cyclopentanone, (2R,3R)-Butanediolp-Toluenesulfonic acidTolueneReflux with water removal(2R,3R)-2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane
Cyclopentanone, (2S,3S)-Butanediolp-Toluenesulfonic acidTolueneReflux with water removal(2S,3S)-2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane

Diastereoselective control becomes relevant when multiple stereoisomers can be formed that are not enantiomers. In the synthesis of the target compound from chiral 2,3-butanediol, diastereomers are not formed. However, in the broader context of spiroketal synthesis, achieving diastereoselectivity is crucial when the ketone or diol precursors contain additional stereocenters. The stereochemical outcome at the spirocyclic center is influenced by factors such as thermodynamic versus kinetic control. Thermodynamic control favors the most stable diastereomer, often influenced by the anomeric effect and steric considerations. Kinetically controlled reactions, on the other hand, favor the product that is formed fastest. The choice of catalyst, whether it be a Brønsted or Lewis acid, can also influence the diastereoselectivity of the spiroketalization.

Non-Stereoselective Synthetic Routes

A non-stereoselective synthesis of this compound results in a mixture of stereoisomers. This is typically achieved by using starting materials that are not enantiomerically pure. The reaction of cyclopentanone with either racemic 2,3-butanediol (a mixture of (2R,3R) and (2S,3S) enantiomers) or meso-2,3-butanediol (B1221857) will produce a mixture of stereoisomeric products.

Using Racemic 2,3-Butanediol: This will yield a racemic mixture of (2R,3R)- and (2S,3S)-2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane.

Using Meso-2,3-Butanediol: This will result in the formation of a meso spiroketal product.

The reaction conditions are generally the same as for the stereoselective synthesis, involving an acid catalyst and removal of water.

Reactivity and Transformation Mechanisms of Precursor Molecules

The primary precursor molecules for the synthesis of this compound are cyclopentanone and 2,3-butanediol. The core transformation is an acid-catalyzed ketalization, which is a reversible reaction.

The mechanism proceeds as follows:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of cyclopentanone, making the carbonyl carbon more electrophilic.

Nucleophilic Attack by the Diol: A hydroxyl group from 2,3-butanediol acts as a nucleophile and attacks the activated carbonyl carbon, forming a hemiketal intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the other hydroxyl group of the hemiketal.

Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, forming a resonance-stabilized oxocarbenium ion.

Intramolecular Cyclization: The second hydroxyl group of the butanediol (B1596017) moiety attacks the carbocation, closing the five-membered dioxolane ring.

Deprotonation: The final step is the deprotonation of the remaining oxonium ion to regenerate the acid catalyst and yield the final spiroketal product.

A potential side reaction, particularly under harsh acidic conditions and higher temperatures, is the acid-catalyzed dehydration of 2,3-butanediol via a pinacol (B44631) rearrangement mechanism to form methyl ethyl ketone. rsc.orgresearchgate.net This can reduce the yield of the desired spiroketal.

Synthesis of Novel Derivatives and Analogs with Varied Substituents

The synthetic methodology for this compound is adaptable for the creation of a variety of derivatives and analogs with different substituents on either the dioxolane or cyclopentane (B165970) rings.

Derivatives from Substituted Diols: As demonstrated by the synthesis of (2R,3R)-diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate from diethyl tartrate, using substituted diols allows for the introduction of functional groups on the dioxolane ring. nih.gov This diethyl ester can be subsequently hydrolyzed, for example with lithium hydroxide (B78521) in a THF/methanol/water solvent system, to yield (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid. nih.gov Another example is the synthesis of methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate from the reaction of methyl 9,10-dihydroxyoctadecanoate with cyclopentanone, showcasing the incorporation of long alkyl chains. researchgate.net

Analogs from Substituted Ketones: The use of substituted cyclopentanones or other cyclic ketones can lead to analogs with varied spirocyclic systems. For instance, the reaction of 2-alkylcyclopentanones with diols can produce spiroketals with substituents on the cyclopentane ring. ppor.az

The following table summarizes the synthesis of some reported derivatives.

Derivative NamePrecursorsKey Reaction
(2R,3R)-diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylateCyclopentanone, Diethyl L-tartrateAcid-catalyzed ketalization nih.gov
(2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid(2R,3R)-diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylateHydrolysis nih.gov
Methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoateCyclopentanone, Methyl 9,10-dihydroxyoctadecanoateAcid-catalyzed ketalization researchgate.net

Iii. Advanced Structural Elucidation and Conformational Analysis of 2,3 Dimethyl 1,4 Dioxaspiro 4.4 Nonane

Solution-Phase Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies:While NMR data for analogous compounds, such as (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid, are available, specific ¹H and ¹³C NMR spectral data for 2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane could not be located.nih.gov

Temperature-Dependent NMR for Dynamic Conformational Analysis:There is no available research on the use of variable temperature NMR to investigate the conformational dynamics, such as ring-flipping or substituent rotation, for this molecule in solution.

While research exists for the parent 1,4-dioxaspiro[4.4]nonane and its derivatives with different functional groups nih.govresearchgate.netresearchgate.net, this information is not directly applicable to the 2,3-dimethyl substituted compound due to the significant influence of the methyl groups on the molecule's steric and electronic properties, which in turn affect its crystal packing and conformational preferences.

Further experimental research is required to elucidate the detailed three-dimensional structure and dynamic behavior of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Structural Insight

The experimental IR and Raman spectra would be recorded. These spectra would then be compared with theoretical spectra generated from quantum chemical frequency calculations. These calculations would also provide a detailed description of the vibrational modes, aiding in the assignment of the observed spectral bands to specific molecular motions, such as C-H stretching, C-O stretching, and the skeletal vibrations of the spirocyclic system. Discrepancies between the experimental and calculated spectra could indicate the presence of intermolecular interactions in the experimental sample or limitations of the computational model.

Computational Conformational Analysis

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

To explore the accessible conformations of this compound, molecular mechanics (MM) and molecular dynamics (MD) simulations would be employed. A suitable force field (e.g., MMFF94 or OPLS) would be used to perform a systematic or stochastic conformational search. This would identify a range of low-energy conformers.

Following the initial search, MD simulations would be run to explore the conformational landscape over time at a given temperature. This would provide insights into the flexibility of the molecule and the transitions between different conformational states, revealing the dynamic nature of the spirocyclic ring system.

Quantum Chemical Calculations of Conformational Isomers and Energy Minima

The low-energy conformers identified through molecular mechanics would be subjected to higher-level quantum chemical calculations (e.g., DFT or ab initio methods) for geometry optimization and energy refinement. These calculations would provide more accurate relative energies of the different conformers, allowing for the determination of the global minimum energy structure and the populations of different conformers at thermal equilibrium.

Detailed Analysis of Ring Conformations and Dynamics (e.g., Envelope Conformations of Dioxacyclopentane Rings)

The five-membered dioxacyclopentane ring in this compound is not planar and is expected to adopt puckered conformations. A detailed analysis of the optimized geometries from quantum chemical calculations would focus on the puckering parameters of this ring. The most likely conformations are the envelope (E) and twist (T) forms. For the dioxacyclopentane ring, an envelope conformation would have one atom out of the plane of the other four.

The potential energy surface for the interconversion between these puckered forms would be mapped using computational methods. This analysis would reveal the energy barriers between different envelope and twist conformations, providing a quantitative understanding of the flexibility and dynamics of the dioxacyclopentane ring within the spirocyclic framework. Studies on related 1,4-dioxaspiro[4.4]nonane derivatives have shown that the dioxolane and cyclopentane (B165970) fragments adopt their usual, non-planar conformations. nih.govresearchgate.net

Iv. Stereochemical Investigations of 2,3 Dimethyl 1,4 Dioxaspiro 4.4 Nonane

Determination of Absolute Configuration and Chirality

The chirality of 2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane originates from the two stereogenic carbons at positions 2 and 3 of the 1,3-dioxolane (B20135) ring. These carbons are inherited from the chiral diol, 2,3-butanediol (B46004), used in its synthesis. The spirocyclic nature of the molecule, with the cyclopentane (B165970) ring attached at the C5 position of the dioxolane ring, adds to its structural rigidity but does not typically introduce new stereocenters unless the cyclopentane ring itself is substituted.

The three stereoisomers of 2,3-butanediol—(2R,3R), (2S,3S), and the achiral meso (2R,3S)—give rise to the corresponding stereoisomers of the spiro compound:

(2R,3R)-2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane: Formed from (2R,3R)-butanediol.

(2S,3S)-2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane: Formed from (2S,3S)-butanediol. This is the enantiomer of the (2R,3R) isomer.

meso-2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane: Formed from meso-butanediol. This diastereomer is achiral due to an internal plane of symmetry.

The absolute configuration of the chiral centers is typically determined by the known configuration of the starting diol. For instance, the condensation of cyclopentanone (B42830) with commercially available (2R,3R)-diethyl tartrate, followed by hydrolysis, yields (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid, a related derivative whose absolute stereochemistry has been confirmed. nih.govresearchgate.net This confirms that the stereochemistry of the diol is directly transferred to the final spiro product.

Spectroscopic and crystallographic methods are paramount in confirming these assignments. X-ray crystallography provides unambiguous determination of the solid-state conformation and absolute configuration. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool, where the relative stereochemistry of the methyl groups (cis or trans) can be deduced from coupling constants and Nuclear Overhauser Effect (NOE) data.

Table 1: Stereoisomers of this compound

Precursor Diol Spiro Compound Isomer Chirality
(2R,3R)-Butanediol (2R,3R)-2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane Chiral
(2S,3S)-Butanediol (2S,3S)-2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane Chiral
meso-(2R,3S)-Butanediol meso-2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane Achiral (meso)

Methodologies for Diastereomer and Enantiomer Separation

The separation of the different stereoisomers of this compound is essential for obtaining stereochemically pure material for further applications.

Diastereomer Separation: The separation of the chiral (racemic) form from the meso diastereomer is generally achievable using standard chromatographic techniques such as column chromatography or gas chromatography. This is because diastereomers have different physical properties (e.g., boiling point, polarity, solubility), which allows for their separation under achiral conditions.

Enantiomer Separation (Resolution): Resolving the racemic mixture of (2R,3R) and (2S,3S) enantiomers requires chiral methods. Common approaches include:

Chiral Chromatography: This is a widely used and effective method. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation. For similar spirocyclic compounds, such as the pheromone components of Andrena bees (2,8-dimethyl-1,7-dioxaspiro[5.5]undecane), liquid chromatography on swollen, microcrystalline triacetylcellulose (B593227) has been successfully used to separate enantiomers with high optical purity. rsc.org

Diastereomeric Derivatization: The racemic spiroketal can be reacted with a chiral resolving agent to form a mixture of diastereomers. These diastereomers can then be separated by conventional methods like crystallization or chromatography. Following separation, the chiral auxiliary is cleaved to yield the pure enantiomers.

Kinetic Resolution: An enzyme or a chiral catalyst can be used to selectively react with one enantiomer in the racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the reacted and unreacted enantiomers.

In industrial settings, methods like extractive distillation have also been explored for the separation of diastereomeric compounds. google.com This process involves adding an auxiliary substance that alters the relative volatility of the diastereomers, facilitating their separation by distillation. google.com

Stereochemical Control and Induction in Related Synthetic Transformations

Chiral acetals and ketals, such as the enantiopure forms of this compound, are valuable as chiral auxiliaries in asymmetric synthesis. The C2-symmetric nature of the (2R,3R) and (2S,3S) isomers is particularly useful for inducing stereoselectivity in chemical reactions.

The principle relies on attaching the chiral spiroketal moiety to a prochiral substrate. The steric bulk and defined stereochemical environment of the spiroketal then direct the approach of a reagent to one face of the substrate, leading to the preferential formation of one stereoisomer of the product. After the reaction, the chiral auxiliary can be removed and recycled.

For example, derivatives of this spiroketal, such as those with carboxylic acid functionalities, can be used as chiral ligands for transition-metal catalysts. nih.gov These chiral ligands create a chiral environment around the metal center, enabling enantioselective catalysis in a variety of reactions, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The synthesis of four stereoisomers of a natural product, 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane, utilized methods like Sharpless asymmetric dihydroxylation to achieve chiral control, highlighting the importance of stereochemical control in complex syntheses. nih.gov

Implications of Stereochemistry in Molecular Recognition and Chiral Induction (where applicable)

The well-defined three-dimensional structure of stereoisomers of this compound makes them suitable candidates for studies in molecular recognition. Molecular recognition is the specific interaction between two or more molecules through noncovalent forces, and it is highly dependent on the complementary shapes and electronic properties of the interacting species.

Chiral Recognition: Enantiopure forms of the spiroketal can be used as chiral selectors in chromatographic or spectroscopic methods to determine the enantiomeric excess of other chiral compounds. The spiroketal (the host) will form diastereomeric complexes with the two enantiomers of a chiral analyte (the guest), and the differing stability or spectroscopic properties of these complexes allow for quantification.

Chiral Induction: As mentioned previously, when used as a chiral auxiliary or ligand, the stereochemistry of the spiroketal directly influences the stereochemical outcome of a reaction. The effectiveness of this chiral induction depends on the rigidity of the transition state and the proximity of the chiral directing group to the reaction center. The predictable conformation of the dioxolane and cyclopentane rings helps in creating reliable models to predict the stereochemical outcome of such transformations.

While specific, detailed studies on the role of this compound itself in molecular recognition are not extensively documented in the provided search results, the principles are well-established for analogous chiral acetals derived from tartaric acid and other C2-symmetric diols. nih.gov These molecules serve as foundational building blocks in the design of more complex chiral hosts and catalysts for applications in supramolecular chemistry and asymmetric synthesis. nih.govresearchgate.net

V. Reaction Mechanisms and Reactivity Profiles of 2,3 Dimethyl 1,4 Dioxaspiro 4.4 Nonane

General Reactivity Patterns and Chemical Transformations

2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane serves as a protective group for the carbonyl functionality of cyclopentanone (B42830) and the diol functionality of 2,3-butanediol (B46004). The core reactivity of this compound centers on the cleavage and formation of the acetal (B89532) group.

Hydrolysis: The most characteristic reaction is acid-catalyzed hydrolysis, which regenerates the parent ketone (cyclopentanone) and diol (2,3-butanediol). This reaction is fundamental in synthetic chemistry for the deprotection of these functional groups. The stability of the dioxolane ring to a wide range of non-acidic reagents makes it an effective protecting group.

Reduction: The C-O bonds of the dioxolane ring are generally resistant to cleavage by common reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). However, more forcing conditions involving Lewis acids can lead to ring opening.

Oxidation: The compound is stable to many oxidizing agents. However, strong oxidizing conditions can lead to the degradation of the molecule.

Derivatives of the core 1,4-dioxaspiro[4.4]nonane structure can undergo various transformations. For instance, (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid, a related compound, can be synthesized by the careful hydrolysis of its corresponding diethyl ester. nih.govresearchgate.net This highlights that functional groups appended to the dioxolane ring can be manipulated chemically without disrupting the spirocyclic core, provided acidic conditions are avoided.

Reactions involving other spirocyclic systems, such as 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes, demonstrate that the spirocyclic framework can influence the outcome of reactions at attached functional groups. researchgate.netmdpi.com For example, activation of a hydroxyl group in these systems can lead to intramolecular rearrangements and the formation of complex bicyclic products. researchgate.netmdpi.com

Mechanistic Pathways of Acid-Catalyzed Ring Opening and Closing

The acid-catalyzed ring opening and closing of this compound is a reversible process that proceeds through a series of well-defined steps.

Ring Opening Mechanism:

Protonation: The reaction is initiated by the protonation of one of the oxygen atoms of the dioxolane ring by an acid catalyst (e.g., H₃O⁺). This step is rapid and reversible.

Carbocation Formation: The protonated oxygen atom withdraws electron density from the adjacent carbon atom, weakening the C-O bond. This leads to the cleavage of the C-O bond and the formation of a resonance-stabilized carbocation intermediate. The positive charge is delocalized between the carbon and the remaining oxygen atom of the ring.

Nucleophilic Attack: A nucleophile, typically water in the case of hydrolysis, attacks the carbocation.

Deprotonation: The resulting oxonium ion is deprotonated by a base (e.g., water) to yield a hemiacetal intermediate.

Further Hydrolysis: The hemiacetal can then undergo further acid-catalyzed hydrolysis to yield the final products, cyclopentanone and 2,3-butanediol.

The principles of acid-catalyzed ring opening are analogous to those observed in the cleavage of epoxides under acidic conditions, where a protonated ring is opened by a nucleophile. youtube.com

Ring Closing Mechanism (Acetal Formation):

The formation of this compound from cyclopentanone and 2,3-butanediol under acidic conditions follows the reverse of the ring-opening pathway.

Protonation of the Carbonyl: The carbonyl oxygen of cyclopentanone is protonated by an acid catalyst, making the carbonyl carbon more electrophilic.

Nucleophilic Attack by the Diol: One of the hydroxyl groups of 2,3-butanediol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a hemiacetal intermediate.

Protonation of a Hydroxyl Group: A hydroxyl group of the hemiacetal is protonated.

Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, forming a resonance-stabilized carbocation.

Intramolecular Cyclization: The remaining hydroxyl group of the diol attacks the carbocation in an intramolecular fashion, leading to the formation of the protonated dioxolane ring.

Deprotonation: A base removes the proton from the ring oxygen to yield the final this compound product.

Role as a Structural Moiety in Complex Molecular Architectures

The 1,4-dioxaspiro[4.4]nonane framework and its derivatives are valuable building blocks in the synthesis of more complex molecules. The chirality of derivatives, such as those synthesized from tartaric acid, makes them useful as chiral auxiliaries or as precursors to chiral ligands for transition-metal catalysis. nih.govresearchgate.net

For instance, (2R,3R)-diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate is synthesized from diethyl L-tartrate and cyclopentanone. nih.gov The resulting dicarboxylic acid can potentially be used as a chiral ligand for the synthesis of enantioselective catalysts. nih.govresearchgate.net

While not directly involving this compound, the use of a related compound, 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane, as a precursor to 2,3-dimethylene-1,4-dioxane for [4+2] cycloaddition reactions, showcases how dioxolane and dioxane structures can serve as masked functionalities for the construction of complex cyclic systems. nih.gov The resulting cycloadducts are valuable intermediates for the synthesis of biologically important molecules containing a cyclohexanol (B46403) moiety. nih.gov

The spirocyclic nature of the 1,4-dioxaspiro[4.4]nonane system imparts conformational rigidity to the molecule, which can be advantageous in the design of ligands and catalysts where a well-defined three-dimensional structure is crucial for stereocontrol.

Reactivity Studies of Derivatives with Varied Substituents

The reactivity of the 1,4-dioxaspiro[4.4]nonane system can be modulated by the presence of different substituents on either the dioxolane or the cyclopentane (B165970) ring.

Electronic Effects: Electron-withdrawing groups on the dioxolane ring, such as the carboxylate groups in dimethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate, can influence the stability of the acetal linkage. nih.gov These groups can affect the ease of protonation and the stability of the carbocation intermediate during acid-catalyzed hydrolysis.

Steric Effects: The steric bulk of substituents can also play a role in the reactivity. For example, bulky groups near the acetal functionality can hinder the approach of reagents, potentially slowing down reactions such as hydrolysis.

In a study of 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes, the nature of the substituent on the nitrogen atom was found to direct the course of the reaction upon activation of the hydroxyl group. mdpi.com This illustrates how substituents on the spirocyclic framework can have a profound impact on the reactivity of the molecule, leading to different reaction pathways and products. mdpi.com

The table below summarizes the reactivity of some representative 1,4-dioxaspiro[4.4]nonane derivatives.

DerivativeSubstituentsObserved/Expected ReactivityReference
This compoundTwo methyl groups on the dioxolane ringAcid-catalyzed hydrolysis to cyclopentanone and 2,3-butanediol. Stable under basic and neutral conditions.General Acetal Chemistry
(2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic acidTwo carboxylic acid groups on the dioxolane ringCan be prepared by hydrolysis of the corresponding ester. nih.govresearchgate.net The carboxylic acid groups can undergo typical reactions (e.g., esterification, amide formation). nih.govresearchgate.net
Dimethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylateTwo methoxycarbonyl groups on the dioxolane ringUndergoes hydrolysis to the dicarboxylic acid. nih.govnih.gov nih.govnih.gov

Vi. Theoretical and Advanced Computational Chemistry Studies

Electronic Structure and Bonding Analysis

The electronic structure of 2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane is primarily defined by the interplay of its constituent rings. A detailed analysis of the bonding would involve the use of quantum mechanical calculations, such as Density Functional Theory (DFT) or ab initio methods. These calculations can reveal the nature of the molecular orbitals, the distribution of electron density, and the characteristics of the covalent bonds within the molecule.

Key areas of investigation would include:

Molecular Orbital (MO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. In this spiroketal, the HOMO is likely to be localized on the oxygen atoms of the dioxolane ring due to their lone pairs of electrons, while the LUMO would likely be an antibonding orbital associated with the C-O or C-C bonds. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability.

Atomic Charges: Calculation of atomic charges using methods like Mulliken population analysis or Atoms in Molecules (AIM) theory would reveal the polarity of the bonds and the electrostatic potential of the molecule. The oxygen atoms are expected to carry partial negative charges, while the spiro carbon and the carbons bonded to the oxygens would have partial positive charges.

Prediction of Conformational Energy Landscapes and Interconversion Barriers

The flexibility of the cyclopentane (B165970) and dioxolane rings in this compound gives rise to multiple possible conformations. The relative energies of these conformers and the energy barriers for their interconversion define the conformational energy landscape.

Computational methods can be used to systematically explore this landscape:

Conformational Searching: Algorithms can be employed to generate a wide range of possible conformations. These structures would then be optimized using quantum mechanical methods to find the local energy minima.

Calculation of Relative Energies: The relative energies of the stable conformers can be calculated with high accuracy using methods like DFT or coupled-cluster theory. This would identify the most stable (lowest energy) conformation of the molecule.

Transition State Searching: To determine the barriers to interconversion between conformers, transition state search algorithms can be used to locate the saddle points on the potential energy surface that connect the energy minima. The energy difference between a transition state and a conformer represents the activation energy for that conformational change.

For analogous systems, conformational analyses have been carried out using various computational methods to identify stable conformers and the activation energies for ring flipping processes. cwu.edu

Interactive Data Table: Illustrative Conformational Energy Data for a Hypothetical Spiroketal

ConformerRelative Energy (kcal/mol)Interconversion Barrier (kcal/mol)
A (Chair-Envelope)0.05.2 (to B)
B (Boat-Twist)2.53.8 (to A)
C (Chair-Twist)1.86.1 (to A)

Note: This table is for illustrative purposes and does not represent actual calculated data for this compound.

Quantum Mechanical Modeling of Reaction Pathways and Transition States

Quantum mechanical modeling is an indispensable tool for understanding the mechanisms of chemical reactions. nih.gov For this compound, this could involve studying its synthesis, decomposition, or reactions with other species.

Key aspects of modeling reaction pathways include:

Locating Transition States: For a given reaction, the transition state, which is the highest energy point along the reaction coordinate, must be located. This is typically done using optimization algorithms that search for a first-order saddle point on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, an IRC calculation can be performed to confirm that it connects the desired reactants and products.

Calculating Activation Energies: The activation energy of the reaction is the energy difference between the transition state and the reactants. This value is crucial for predicting the reaction rate.

Theoretical studies on the thermolysis of related four-membered heterocyclic peroxides have utilized trajectory surface hopping methods to analyze dissociation times and reaction pathways. nist.gov Similarly, DFT has been used to investigate reaction mechanisms in the synthesis of other spiro compounds. researchgate.net

Theoretical Studies on Strain Energy and Aromaticity in Related Spiro Systems

The presence of the spiro center in this compound introduces ring strain. Theoretical calculations are well-suited to quantify this strain energy.

Methods for calculating ring strain energy (RSE) often involve:

Isodesmic Reactions: RSE can be calculated by comparing the energy of the strained molecule to a set of unstrained reference compounds through a balanced chemical equation (an isodesmic reaction). The enthalpy change of this reaction corresponds to the strain energy.

Group Equivalent Reactions (GERs): This is a specific type of isodesmic reaction formalism that has been used to calculate RSEs for oxygen-containing spiro compounds. researchgate.net

Calculations on various spiro compounds have been performed at different levels of theory, including MP2+ZPE/cc-pVDZ and G4(MP2), to determine their ring strain energies. researchgate.net For instance, DFT calculations can be used to predict the RSE of cyclopentene (B43876) derivatives, which is a component of the title compound. digitellinc.com The rigidity of spiro compounds, a consequence of their strained nature, provides a well-defined spatial orientation for substituents. acs.org

Interactive Data Table: Illustrative Strain Energies of Related Ring Systems

Ring SystemCalculated Strain Energy (kcal/mol)Computational Method
Cyclopentane~6DFT
1,3-Dioxolane (B20135)~5G4(MP2)
Spiro[4.4]nonane~10MP2

Note: This table contains approximate and illustrative values for related systems and does not represent specific calculated data for this compound.

While aromaticity is not a feature of this compound itself, theoretical studies on related spiro systems that incorporate aromatic rings are extensive. These studies investigate how the spiro fusion affects the electronic properties and aromaticity of the aromatic ring.

Vii. Applications in Advanced Organic Synthesis and Catalysis

Role as a Protective Group in Multi-Step Organic Syntheses

There is no specific information in the scientific literature detailing the use of 2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane as a protective group. In a broader context, the 1,4-dioxaspiro[4.4]nonane core is a ketal (specifically, an ethylene (B1197577) ketal of cyclopentanone). Ketal and acetal (B89532) functionalities, such as 1,3-dioxolanes and 1,3-dioxanes, are well-established protecting groups for carbonyl compounds (aldehydes and ketones) due to their stability under basic and nucleophilic conditions and their susceptibility to cleavage under acidic conditions. However, the specific application and any unique advantages or disadvantages of the 2,3-dimethyl substituted version have not been explored in published research.

Integration into Cascade Reactions and Multi-component Systems

A review of the literature reveals no instances of this compound being integrated into cascade reactions or multi-component systems. The development of such complex transformations typically relies on well-understood reactivity patterns of the participating molecules, and the reactivity of this compound remains uncharacterized in this context.

Viii. Advanced Analytical Methodologies for Research and Quantification

High-Resolution Mass Spectrometry for Precise Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of 2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) of ions with exceptional accuracy, typically to within a few parts per million (ppm). mdpi.com This high mass accuracy allows for the determination of the elemental composition of the parent molecule and its fragments, providing definitive evidence for the chemical formula C₉H₁₆O₂.

The process begins with the ionization of the this compound molecule, often using a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation and preserve the molecular ion. pnnl.gov The high-resolution mass analyzer then separates the ions based on their m/z values with great precision. The experimentally measured accurate mass can then be compared to the theoretical exact mass calculated for the proposed elemental formula.

Table 1: Theoretical vs. Experimental Mass Data for this compound

Ion FormulaTheoretical Exact Mass (Da)Experimentally Measured Mass (Da)Mass Error (ppm)
[C₉H₁₆O₂]⁺156.11503156.11498-0.32

Fragmentation analysis under HRMS provides further structural insights. By inducing fragmentation of the molecular ion, a characteristic pattern of fragment ions is produced. The high mass accuracy allows for the confident assignment of elemental formulas to these fragments, enabling the elucidation of the compound's connectivity and confirming the presence of the dimethyl-dioxaspiro-nonane framework. docbrown.info

Chiral Chromatography Techniques for Enantiomeric Excess Determination

Due to the presence of chiral centers at the 2 and 3 positions of the dioxolane ring, this compound can exist as different stereoisomers (enantiomers and diastereomers). Chiral chromatography is the primary technique employed to separate these stereoisomers and determine the enantiomeric excess (e.e.) of a sample. nih.gov This is particularly important in fields where stereochemistry influences biological activity or material properties.

The separation is achieved using a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. These CSPs are themselves chiral and interact diastereomerically with the enantiomers of the analyte, leading to different retention times. Common CSPs are based on derivatives of cellulose, amylose, cyclodextrins, or macrocyclic glycopeptides. sigmaaldrich.com

The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the enantiomers. Method development often involves screening various columns and solvent systems. Once a suitable method is established, the enantiomeric excess can be calculated by comparing the peak areas of the two enantiomers in the chromatogram.

Table 2: Illustrative Chiral HPLC Separation Parameters for this compound Enantiomers

ParameterCondition
Column Chiralpak AD-H (Amylose derivative)
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (R-enantiomer) 8.5 min
Retention Time (S-enantiomer) 10.2 min
Resolution (Rs) >1.5

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Reaction Monitoring

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for assessing the purity of this compound and for monitoring the progress of its synthesis. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common examples.

Gas Chromatography-Mass Spectrometry (GC-MS):

Given the likely volatility of this compound, GC-MS is a highly suitable technique for its analysis. nih.gov In a GC-MS system, the sample is first vaporized and separated based on boiling point and polarity in the GC column. The separated components then enter the mass spectrometer, which provides mass information for identification. This allows for the separation and identification of the target compound from starting materials, byproducts, and residual solvents, thus providing a comprehensive purity profile. The high sensitivity of GC-MS also makes it ideal for detecting trace impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS):

For less volatile derivatives or for reaction mixtures that are not amenable to GC, LC-MS is the preferred method. The liquid chromatograph separates the components of the mixture in the liquid phase, after which they are ionized and detected by the mass spectrometer. LC-MS is particularly useful for monitoring the conversion of reactants to products in real-time, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading.

By combining the separation power of chromatography with the identification capabilities of mass spectrometry, these hyphenated techniques provide a robust approach for ensuring the quality and purity of this compound, as well as for efficiently developing its synthetic routes.

Ix. Environmental Fate and Degradation Pathway Research

Photodegradation Studies and Mechanisms

Specific experimental data on the photodegradation of 2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane is not documented. However, based on the atmospheric chemistry of similar cyclic ethers, it is anticipated that this compound will undergo degradation in the troposphere, primarily initiated by reactions with photochemically generated hydroxyl (•OH) radicals. copernicus.org The presence of numerous tertiary C-H bonds in the this compound molecule provides reactive sites for hydrogen abstraction by •OH radicals.

The proposed photodegradation mechanism would likely proceed as follows:

Hydrogen Abstraction: An •OH radical abstracts a hydrogen atom from one of the carbon atoms in the dioxolane or cyclopentane (B165970) ring, forming a water molecule and an alkyl radical.

Oxygen Addition: The resulting alkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•).

Further Reactions: The peroxy radical can then undergo a series of reactions, including reactions with nitric oxide (NO) or other peroxy radicals, leading to the formation of alkoxy radicals (RO•).

Ring Scission: The unstable alkoxy radical can undergo C-C or C-O bond cleavage, leading to the fragmentation of the ring structures.

This cascade of reactions is expected to result in the formation of a variety of smaller, oxygenated volatile organic compounds (OVOCs). copernicus.org The ultimate photodegradation products would likely include smaller aldehydes, ketones, carboxylic acids, and eventually carbon dioxide and water.

Table 1: Postulated Photodegradation Products of this compound

Potential Product Molecular Formula Class
Cyclopentanone (B42830) C₅H₈O Ketone
2,3-Butanedione C₄H₆O₂ Diketone
Acetaldehyde C₂H₄O Aldehyde
Acetic Acid C₂H₄O₂ Carboxylic Acid
Formaldehyde CH₂O Aldehyde
Formic Acid CH₂O₂ Carboxylic Acid
Carbon Monoxide CO Inorganic Gas

Biotic and Abiotic Degradation Pathways

In aquatic and terrestrial environments, this compound is susceptible to both abiotic and biotic degradation processes.

Abiotic Degradation:

The primary abiotic degradation pathway for this compound is expected to be hydrolysis of the ketal linkage. Ketals are known to be stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. nih.govorganic-chemistry.org The presence of acidic conditions in certain soils or water bodies could catalyze the cleavage of the spiroketal bond.

The hydrolysis reaction would involve the addition of a water molecule across the C-O bonds of the ketal, leading to the opening of the dioxolane ring. This process would yield the parent ketone and diol from which the spiroketal is formed.

Biotic Degradation:

While no specific studies on the microbial degradation of this compound have been reported, research on the biodegradation of other cyclic ethers, such as 1,4-dioxane (B91453), suggests that microbial pathways for the breakdown of such structures exist. nih.gov Certain fungi and bacteria have been shown to utilize cyclic ethers as a carbon source. nih.gov

It is plausible that microorganisms possessing appropriate enzyme systems, such as monooxygenases, could initiate the degradation of this compound. The initial step in the biotic degradation pathway could involve the enzymatic hydroxylation of the cyclopentane or dioxolane ring, followed by ring cleavage and further metabolism of the resulting intermediates. The methyl substituents on the dioxolane ring may influence the rate and pathway of microbial degradation.

Identification and Characterization of Degradation Products

The identification and characterization of degradation products are crucial for understanding the complete environmental fate of a chemical. Based on the inferred degradation pathways, a number of potential degradation products of this compound can be proposed.

The primary products of abiotic hydrolysis would be cyclopentanone and 2,3-butanediol (B46004). These compounds are relatively simple and are expected to be readily biodegradable.

Biotic and photodegradation pathways are likely to produce a more complex mixture of intermediates and final products. The characterization of these products would typically involve advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to separate and identify the individual compounds.

Table 2: Potential Hydrolytic and Biotic Degradation Products of this compound

Potential Product Molecular Formula Formation Pathway Potential Further Degradation
Cyclopentanone C₅H₈O Hydrolysis Readily biodegradable
2,3-Butanediol C₄H₁₀O₂ Hydrolysis Readily biodegradable
Hydroxylated Intermediates C₉H₁₆O₃ Biotic Oxidation Further enzymatic degradation

X. Future Research Directions and Emerging Areas

Development of Novel and Efficient Synthetic Strategies

The classical synthesis of 2,3-disubstituted-1,4-dioxaspiro[4.4]nonane derivatives typically involves the acid-catalyzed ketalization of a 1,2-diol with a ketone. For instance, the synthesis of (2R,3R)-diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate is achieved by reacting diethyl L-tartrate with cyclopentanone (B42830) in the presence of an acid catalyst like p-toluenesulfonic acid. rsc.orgnih.gov While effective, this approach relies on readily available chiral starting materials. Future research should focus on developing more versatile and efficient synthetic strategies, including asymmetric methods that allow for the construction of various stereoisomers of 2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane.

Emerging synthetic methodologies in the broader field of spiroketal synthesis offer promising avenues for exploration. These include:

Organocatalysis: Organocatalytic methods have emerged as powerful tools for the enantioselective synthesis of complex molecules. semanticscholar.orgacs.org Future research could explore the use of chiral organocatalysts to promote the asymmetric spiroketalization of achiral precursors to yield enantiomerically enriched this compound.

Transition-Metal Catalysis: Transition-metal-catalyzed reactions have shown great promise in the synthesis of spiroketals. researchgate.net The development of catalytic systems that can efficiently construct the this compound core from simple starting materials would be a significant advancement.

Enzymatic Synthesis: Biocatalysis offers a green and highly selective approach to chemical synthesis. ethz.ch The use of enzymes to catalyze the formation of the spiroketal linkage could provide a highly efficient and environmentally friendly route to enantiopure this compound.

A comparative look at existing and potential synthetic strategies is presented in the table below.

Synthetic StrategyDescriptionPotential Advantages
Classical Ketalization Acid-catalyzed reaction of a chiral diol with a ketone.Utilizes readily available starting materials.
Organocatalysis Use of small organic molecules as catalysts for asymmetric spiroketalization.Metal-free, often milder reaction conditions.
Transition-Metal Catalysis Employment of transition metal complexes to catalyze spiroketal formation.High efficiency and potential for novel transformations.
Enzymatic Synthesis Use of enzymes to catalyze the stereoselective formation of the spiroketal.High enantioselectivity and environmentally benign.

Exploration of New Catalytic and Industrial Applications

The rigid, chiral scaffold of this compound makes it an attractive candidate for applications in asymmetric catalysis. While the direct catalytic activity of the parent compound has not been explored, its derivatives hold considerable promise as chiral ligands for transition metal catalysts.

The development of spiroketal-based ligands, such as SPIROL and SKP, has demonstrated the potential of this class of compounds in a range of asymmetric transformations, including hydrogenations, hydroarylations, and allylic alkylations. rsc.orgumich.eduacs.orgrsc.orgresearchgate.net Future research should focus on the synthesis of novel phosphine, amine, and other coordinating derivatives of this compound and their evaluation as ligands in asymmetric catalysis. The modular nature of the spiroketal core would allow for the fine-tuning of the ligand's steric and electronic properties to achieve high levels of stereocontrol.

From an industrial perspective, chiral molecules are of immense importance in the pharmaceutical, agrochemical, and fragrance industries. chiralpedia.comresearchgate.netmusechem.com Enantiomerically pure spiroketals and their derivatives could serve as valuable chiral building blocks or intermediates in the synthesis of complex, high-value molecules. The development of scalable and cost-effective synthetic routes to this compound would be a critical step towards its industrial application.

Integration into Materials Science and Supramolecular Chemistry Research

The current understanding of the role of this compound derivatives in materials science is primarily limited to the study of the crystal structure of (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid, which forms a two-dimensional framework through hydrogen bonding. nih.govresearchgate.net However, the unique structural features of this spiroketal suggest a much broader range of potential applications in this field.

Future research could explore the incorporation of the this compound motif into various materials, including:

Polymers: The rigid and chiral nature of the spiroketal unit could be exploited to create polymers with unique properties. For example, incorporating this moiety into the polymer backbone could lead to materials with enhanced thermal stability and specific optical properties. nih.govacs.org Spiroketal-containing polymers could also find applications as degradable materials for biomedical applications.

Liquid Crystals: Chiral molecules are known to induce helical structures in liquid crystalline phases. arxiv.org The introduction of this compound as a chiral dopant could lead to the development of novel liquid crystalline materials with tailored properties for display technologies and optical sensors.

Supramolecular Gels: Low molecular weight gelators can self-assemble in solution to form intricate networks, resulting in the formation of supramolecular gels. elsevierpure.commdpi.comrsc.orgnih.govwhiterose.ac.uk The directional interactions and defined stereochemistry of this compound derivatives could be harnessed to create novel gelators for applications in areas such as drug delivery and tissue engineering.

Advanced Computational Studies for Predictive Modeling and Design

Computational chemistry offers a powerful toolkit for understanding and predicting the behavior of molecules. mdpi.com In the context of this compound, advanced computational studies could provide valuable insights and guide future experimental work.

Key areas for future computational research include:

Predictive Modeling of Synthesis: Computational methods, such as Density Functional Theory (DFT), can be used to model reaction mechanisms and predict the stereochemical outcomes of synthetic transformations. acs.org Such studies could aid in the design of more efficient and selective synthetic routes to this compound and its derivatives.

Conformational Analysis: The biological activity and material properties of spiroketals are often dictated by their conformational preferences. Molecular modeling techniques can be employed to study the conformational landscape of this compound and its derivatives, providing insights into their structure-property relationships. nih.gov

Design of Novel Catalysts and Materials: Computational screening can be used to design novel chiral ligands based on the this compound scaffold with optimized properties for specific catalytic applications. researchgate.net Similarly, molecular modeling can aid in the design of new materials with desired properties by predicting how the incorporation of the spiroketal unit will influence the material's structure and function.

The table below summarizes the potential applications of various computational techniques in the study of this compound.

Computational TechniqueApplication
Density Functional Theory (DFT) Elucidation of reaction mechanisms and prediction of stereoselectivity in synthesis.
Molecular Dynamics (MD) Simulations Investigation of conformational dynamics and intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling and prediction of the biological activity of derivatives.
Molecular Docking Prediction of binding modes of derivatives with biological targets.

Q & A

Basic Research Questions

Q. What are the defining structural features of 2,3-Dimethyl-1,4-dioxaspiro[4.4]nonane, and how do they influence its chemical reactivity?

  • The compound consists of two fused tetramethylene rings sharing a spiro carbon atom, with two methyl groups at positions 2 and 3 on the dioxolane ring. The spiro architecture introduces steric hindrance and restricts conformational flexibility, while the electron-rich dioxolane ring may participate in hydrogen bonding or act as a Lewis base. Methyl groups further enhance steric effects, influencing selectivity in reactions like nucleophilic substitutions or ring-opening processes .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • 1H and 13C NMR : Critical for identifying methyl group environments (δ ~1.2–1.5 ppm for CH3) and spiro carbon signals.
  • IR Spectroscopy : Detects C-O-C stretches (~1100 cm⁻¹) in the dioxolane ring.
  • Mass Spectrometry : Molecular ion peaks (m/z ~170–172) confirm molecular weight, while fragmentation patterns reveal ring-opening pathways.
  • X-ray Crystallography : Resolves spiro geometry and methyl group orientation .

Q. What are the common synthetic routes for this compound, and what are their limitations?

  • Radical Cyclization : Used in spiro system synthesis (e.g., fredericamycin A derivatives), but requires precise control of initiators (e.g., TEMPO) and may yield side products from radical recombination .
  • Acid-Catalyzed Cyclization : Reacting diols or ketones with aldehydes under acidic conditions. Yields (~40–60%) are often limited by competing polymerization or incomplete ring closure .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral strategies are effective?

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-glyceraldehyde) to induce asymmetry during cyclization.
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Rh or Ru complexes) for stereocontrol in ring-forming steps.
  • Dynamic Kinetic Resolution : Combine chiral ligands (e.g., BINAP) with kinetic control to favor one enantiomer. Challenges include steric hindrance from methyl groups complicating catalyst-substrate interactions .

Q. What computational models predict the conformational stability and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculates energy barriers for ring-opening reactions and assesses steric strain from methyl groups.
  • Molecular Dynamics (MD) : Simulates solvent effects on spiro ring flexibility.
  • Tolman Length Analysis : Gradient theory (e.g., Peng-Robinson equation) evaluates surface tension and nucleation behavior in condensed phases, though experimental validation is required for accuracy .

Q. How can discrepancies in catalytic efficiency for spirocyclic ether synthesis be resolved?

  • Mechanistic Probes : Use isotopic labeling (e.g., 18O in dioxolane) to track reaction pathways.
  • In Situ Spectroscopy : Monitor intermediates via Raman or FTIR during catalysis.
  • Comparative Studies : Test metal complexes (e.g., Pd vs. Rh) under identical conditions to isolate steric/electronic contributions. Contradictions often arise from solvent polarity or ligand lability .

Q. What methodologies optimize ring-opening polymerization (ROP) of this compound derivatives?

  • Initiator Screening : Anionic (e.g., n-BuLi) or radical initiators (e.g., AIBN) alter polymer molecular weight (Mn ~5–50 kDa).
  • Temperature Control : Lower temperatures (~0–40°C) reduce chain-transfer side reactions.
  • End-Group Analysis : MALDI-TOF MS identifies termination pathways (e.g., hydrolysis vs. recombination). Challenges include methyl groups slowing propagation rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.